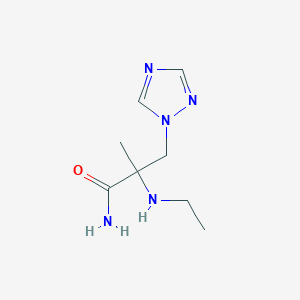

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18259892

Molecular Formula: C8H15N5O

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N5O |

|---|---|

| Molecular Weight | 197.24 g/mol |

| IUPAC Name | 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14) |

| Standard InChI Key | OFQMSVYJVGWDQE-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)(CN1C=NC=N1)C(=O)N |

Introduction

Key Findings

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing small molecule with potential applications in medicinal chemistry. Its structure features a central propanamide backbone substituted with ethylamino, methyl, and 1,2,4-triazol-1-yl groups. While direct pharmacological data for this compound remain limited, structural analogs demonstrate antifungal, anticancer, and enzyme inhibitory activities. The compound’s synthesis involves multi-step organic reactions, and its physicochemical properties suggest moderate solubility and membrane permeability.

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the IUPAC name 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide and a molecular formula of . Key features include:

-

Structural motifs: A propanamide core, ethylamino group, methyl substituent, and 1,2,4-triazole ring (Figure 1).

Table 1: Comparative Analysis of Structural Analogs

Synthesis and Reaction Pathways

General Synthetic Strategies

Triazole-containing compounds are typically synthesized via nucleophilic substitution or cycloaddition reactions. For this propanamide derivative, a plausible route involves:

-

Formation of the triazole ring: 1H-1,2,4-triazole reacts with a halogenated precursor (e.g., tosylate or bromide) in the presence of a base (e.g., ) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

-

Introduction of the ethylamino group: Alkylation or reductive amination steps modify the amine substituent .

-

Amide bond formation: Coupling the intermediate with an amine or using carbodiimide-based reagents .

Key Reaction Conditions

Physicochemical Properties

Computational Predictions

-

Topological Polar Surface Area (TPSA): 72.94–85.83 Ų, suggesting moderate membrane permeability .

-

Rotatable bonds: 5–6, reflecting conformational flexibility .

Table 2: Physicochemical Comparison with Analogs

| Property | Target Compound | 2-[4-(Ethylaminomethyl)triazol-1-yl]propanamide | N-ethyl-3-(1,2,4-triazol-1-yl)propanamide |

|---|---|---|---|

| Molecular Weight | 197.24 | 197.24 | 168.20 |

| LogP | -0.26 | -1.1 | -0.66 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Research Findings and Biological Relevance

Molecular Docking Insights

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Optimization: The compound’s scaffold serves as a template for designing CNS-active agents or enzyme inhibitors .

-

Prodrug Development: Ester or amide modifications improve bioavailability .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume